Cas no 1820619-51-9 (2-(Azidomethyl)-1,1-difluorocyclopentane)

2-(Azidomethyl)-1,1-difluorocyclopentane is a fluorinated cyclopentane derivative featuring an azidomethyl functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of both azide and difluoromethylene groups enables selective modifications, such as click chemistry reactions or further fluorination strategies. Its cyclopentane backbone provides structural rigidity, which can be advantageous in designing bioactive compounds or materials with tailored properties. The difluoromethylene moiety enhances metabolic stability and lipophilicity, while the azide group allows for efficient conjugation in bioconjugation or polymer applications. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials requiring precise functionalization.
2-(Azidomethyl)-1,1-difluorocyclopentane structure
1820619-51-9 structure
商品名:2-(Azidomethyl)-1,1-difluorocyclopentane
CAS番号:1820619-51-9
MF:C6H9F2N3
メガワット:161.152567625046
MDL:MFCD29033837
CID:5055535
PubChem ID:119056847

2-(Azidomethyl)-1,1-difluorocyclopentane 化学的及び物理的性質

名前と識別子

    • 2-(Azidomethyl)-1,1-difluorocyclopentane
    • MDL: MFCD29033837
    • インチ: 1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2
    • InChIKey: ZEPPXNQEVQIMNG-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCCC1CN=[N+]=[N-])F

計算された属性

  • せいみつぶんしりょう: 161.07645362 g/mol
  • どういたいしつりょう: 161.07645362 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 161.15
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 14.4

2-(Azidomethyl)-1,1-difluorocyclopentane セキュリティ情報

2-(Azidomethyl)-1,1-difluorocyclopentane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-220982-0.1g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
0.1g
$420.0 2023-09-16
1PlusChem
1P01AM1B-2.5g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
2.5g
$3003.00 2024-06-18
1PlusChem
1P01AM1B-1g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
1g
$1563.00 2024-06-18
Enamine
EN300-220982-0.25g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
0.25g
$601.0 2023-09-16
Enamine
EN300-220982-5.0g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
5.0g
$3520.0 2023-02-22
TRC
B408423-50mg
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9
50mg
$ 320.00 2022-06-07
TRC
B408423-10mg
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9
10mg
$ 95.00 2022-06-07
Enamine
EN300-220982-0.5g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
0.5g
$947.0 2023-09-16
Enamine
EN300-220982-10.0g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
10.0g
$5221.0 2023-02-22
1PlusChem
1P01AM1B-10g
2-(azidomethyl)-1,1-difluorocyclopentane
1820619-51-9 95%
10g
$6515.00 2024-06-18

2-(Azidomethyl)-1,1-difluorocyclopentane 関連文献

2-(Azidomethyl)-1,1-difluorocyclopentaneに関する追加情報

Introduction to 2-(Azidomethyl)-1,1-difluorocyclopentane (CAS No. 1820619-51-9)

2-(Azidomethyl)-1,1-difluorocyclopentane, identified by the Chemical Abstracts Service Number (CAS No.) 1820619-51-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound features a cyclopentane core substituted with two fluorine atoms at the 1-position and an azidomethyl group at the 2-position, making it a versatile intermediate for the synthesis of more complex molecules. The presence of both fluorine atoms and an azido functional group imparts unique reactivity, enabling its use in various chemical transformations relevant to drug discovery and material science.

The structural motif of 2-(Azidomethyl)-1,1-difluorocyclopentane is particularly intriguing due to the combined influence of electron-withdrawing fluorine atoms and the highly reactive azido group. Fluorinated compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity, which are critical factors in pharmaceutical design. The cyclopentane ring itself provides a rigid scaffold that can mimic the conformational preferences of biologically active molecules, while the azidomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cycloaddition reactions.

In recent years, there has been a growing interest in developing new methodologies for the introduction of fluorinated groups into bioactive molecules, as these modifications often lead to improved pharmacokinetic properties. 2-(Azidomethyl)-1,1-difluorocyclopentane has emerged as a valuable building block in this context. For instance, researchers have leveraged its reactivity to construct novel heterocyclic scaffolds that exhibit promising biological activity. The compound’s ability to undergo regioselective functionalization has been exploited in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.

One notable application of 2-(Azidomethyl)-1,1-difluorocyclopentane is in the development of probes for studying protein-protein interactions. The azido group can be selectively modified using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation. This reaction allows for the incorporation of fluorophores or other functional groups into proteins or peptides, enabling detailed structural and dynamic studies. The fluorine atoms in the cyclopentane ring can also serve as isotopic labels or site-specific probes in NMR spectroscopy, facilitating structural elucidation and binding studies.

From a synthetic chemistry perspective, 2-(Azidomethyl)-1,1-difluorocyclopentane represents an excellent example of how functional group interplay can be harnessed to achieve complex molecular architectures. The compound’s dual reactivity—stemming from both the azido moiety and the electron-deficient nature of the fluorinated ring—makes it a powerful tool for retrosynthetic analysis. Recent advances in transition-metal-catalyzed reactions have further expanded its utility, allowing for efficient derivatization under mild conditions. These developments have opened new avenues for accessing structurally diverse libraries of compounds for high-throughput screening.

The pharmaceutical industry has also shown interest in 2-(Azidomethyl)-1,1-difluorocyclopentane due to its potential as a precursor for next-generation therapeutics. By integrating fluorine atoms into drug candidates, medicinal chemists can modulate their pharmacokinetic profiles while maintaining or enhancing biological activity. The azido group provides an additional layer of flexibility, enabling post-synthetic modifications that can fine-tune pharmacological properties. Several research groups have reported on its use in generating protease inhibitors and other enzyme-targeting molecules, where precise control over substitution patterns is crucial.

In conclusion, 2-(Azidomethyl)-1,1-difluorocyclopentane (CAS No. 1820619-51-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features—combining fluoro-substitution with an azido functional group—make it a valuable intermediate for constructing complex molecules with tailored properties. As synthetic methodologies continue to evolve, this compound is likely to remain at the forefront of efforts to develop innovative solutions in medicinal chemistry and materials science.

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